molecular formula C14H19BrN2O2S B1431024 methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351596-78-5

methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B1431024
M. Wt: 359.28 g/mol
InChI Key: ZWKBBGCKPXCJMW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their antimycobacterial properties . They are typically designed and synthesized for this purpose .


Synthesis Analysis

While the specific synthesis process for “methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide” is not available, benzo[d]thiazole derivatives are generally synthesized through a series of reactions involving imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives .

properties

IUPAC Name

methyl 2-(6-butyl-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S.BrH/c1-3-4-5-10-6-7-11-12(8-10)19-14(15)16(11)9-13(17)18-2;/h6-8,15H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKBBGCKPXCJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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